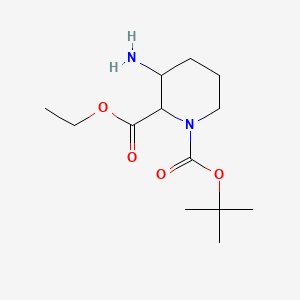

1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate

Description

1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate is a piperidine-derived compound featuring a six-membered heterocyclic ring with a tertiary amine at position 3. The molecule is protected by two ester groups: a tert-butyloxycarbonyl (Boc) group at position 1 and an ethyl ester at position 4. This dual protection strategy enhances stability during synthetic processes, particularly in peptide coupling or nucleophilic substitution reactions. The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, while the ethyl ester offers hydrolytic stability under basic conditions .

Properties

Molecular Formula |

C13H24N2O4 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 3-aminopiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-9(14)7-6-8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 |

InChI Key |

SHSKHHYVYXBEKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Biological Activity

1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate is a compound with significant biological activity, particularly in pharmacological contexts. Its structure features a piperidine ring, which is a common motif in many biologically active compounds. This article explores its biological activity, including synthesis, pharmacodynamics, and potential therapeutic applications.

- IUPAC Name : 1-(tert-butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate

- CAS Number : 170123-25-8

- Molecular Formula : C12H19N O5

- Molecular Weight : 257.29 g/mol

- Purity : Typically around 97% .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antibacterial agent and its interaction with different biological pathways.

Antibacterial Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-(tert-butyl) 2-ethyl 3-aminopiperidine have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperidine derivatives suggests that modifications to the piperidine ring can enhance antibacterial efficacy. For example, the introduction of various substituents at specific positions on the piperidine ring has been correlated with increased potency against resistant bacterial strains. A study highlighted that certain modifications led to a significant reduction in minimum inhibitory concentrations (MICs), indicating enhanced activity .

Study on Antimicrobial Efficacy

A notable case study evaluated the antimicrobial efficacy of several piperidine derivatives, including 1-(tert-butyl) 2-ethyl 3-aminopiperidine. The study reported:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 4 | E. coli |

| Compound B | 8 | S. aureus |

| 1-(tert-butyl) 2-ethyl 3-aminopiperidine | 6 | K. pneumoniae |

This data demonstrates that the compound exhibits promising antibacterial activity against clinically relevant pathogens .

Pharmacodynamics and Toxicology

The pharmacodynamics of this compound suggest it interacts with multiple biological pathways, potentially influencing neurotransmitter systems due to its piperidine structure. Toxicological assessments indicate that while it shows significant activity against pathogens, careful evaluation of its cytotoxicity is necessary.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound. Using the HaCaT cell line, the following IC50 values were determined:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | >50 | >12 |

| 1-(tert-butyl) 2-ethyl 3-aminopiperidine | 20 | >10 |

An SI greater than 10 indicates a favorable safety margin for further development as a therapeutic agent .

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate" is not available. However, some information can be gathered from the search results regarding similar compounds and related research areas.

Chemical Information

- O1-tert-butyl O2-ethyl (2S,3S)-3-aminopiperidine-1,2-dicarboxylate: This compound has the molecular formula C13H24N2O4 and a molecular weight of 272.35 . It is also known under the IUPAC name 1-(tert-butyl) 2-ethyl (2S,3S)-3-aminopiperidine-1,2-dicarboxylate .

- Other Piperidine-1,2-dicarboxylates: Several related compounds exist, such as 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate and 1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate .

Potential Research Areas

While the direct applications of "1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate" are not specified in the provided search results, the presence of piperidine and dicarboxylate moieties suggests potential applications in various scientific fields:

- Pharmaceutical Research: Piperidine derivatives are common building blocks in drug design due to their diverse pharmacological activities . The compound may be relevant in the study of complex pharmaceutical mixtures and their effects on biological systems .

- Chemical Synthesis: This compound can serve as a building block in organic synthesis for creating more complex molecules .

- Ruthenium Complexes: Research on ruthenium complexes, specifically those involving bipyridines and acetonitrile, shows applications in dye-sensitized solar cells, photoredox catalysis, and biological electron transfer . The compound might be used as a ligand or component in similar metal complexes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Ring Size Variations

Piperidine Derivatives

- 5-Oxo-piperidine analogue (CAS 917344-15-1): Replaces the 3-amino group with a ketone at position 5. This modification eliminates the nucleophilic amine, reducing its utility in forming amide bonds or coordinating metal catalysts. The ketone group introduces electrophilicity, enabling reactions like Grignard additions .

- 5-Aminopiperidine analogue (CAS 1544339-36-7): Positions the amino group at the 5-position.

Azetidine and Pyrrolidine Analogues

- 3-Aminoazetidine derivative: A four-membered azetidine ring increases ring strain, enhancing reactivity in ring-opening reactions. The smaller ring size reduces conformational flexibility, which may limit applications in drug design where spatial arrangement is critical .

- (2S,4R)-4-Aminopyrrolidine derivative: A five-membered pyrrolidine ring with a 4-amino group. The stereochemistry (2S,4R) confers distinct chiral recognition properties, making it valuable in asymmetric catalysis. The shorter ring size reduces steric hindrance compared to piperidine .

Ester Group Variations

- Methyl vs. Ethyl Esters :

Replacing the ethyl ester with a methyl group (e.g., 1-(tert-butyl) 2-methyl analogues) increases polarity and reduces lipophilicity, impacting membrane permeability in drug candidates. Ethyl esters are more resistant to hydrolysis, favoring prolonged stability in biological systems . - Cyclopropane-1,2-dicarboxylate :

Cyclopropane rings (e.g., 1-(tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate) introduce rigidity, affecting molecular geometry and electronic distribution. These are less common in medicinal chemistry due to synthetic complexity .

Comparative Data Table

| Compound Name | Ring Type | Functional Group | Position | Ester Groups | CAS Number | Key Applications |

|---|---|---|---|---|---|---|

| Target Compound | Piperidine | Amino | 3 | tert-Butyl, Ethyl | N/A | Drug intermediates, catalysis |

| 5-Oxo-piperidine analogue | Piperidine | Ketone | 5 | tert-Butyl, Ethyl | 917344-15-1 | Electrophilic substrates |

| 5-Aminopiperidine analogue | Piperidine | Amino | 5 | tert-Butyl, Ethyl | 1544339-36-7 | Chiral ligands |

| (2S,4R)-4-Aminopyrrolidine derivative | Pyrrolidine | Amino | 4 | tert-Butyl, Ethyl | N/A | Asymmetric synthesis |

| 3-Aminoazetidine derivative | Azetidine | Amino | 3 | tert-Butyl, Ethyl | N/A | High-strain reactivity |

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing 1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate with high enantiomeric purity?

Methodological Answer: The synthesis typically involves multi-step esterification and protection-deprotection strategies. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for esterification due to their inertness and ability to dissolve polar intermediates .

- Catalysts : Triethylamine (TEA) is commonly used to neutralize acidic byproducts and accelerate reaction rates .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., racemization) .

- Protective group stability : The tert-butyl group provides steric hindrance, enhancing stability during acidic or basic conditions .

Q. Which analytical techniques are most effective for confirming the stereochemistry and structural integrity of 1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate derivatives?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases .

- NMR spectroscopy : - and -NMR confirm regiochemistry via coupling constants (e.g., axial vs. equatorial proton splitting in the piperidine ring) .

- X-ray crystallography : Definitive proof of stereochemistry requires single-crystal analysis .

Q. How does the tert-butyl protective group in 1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate influence its stability during common post-synthetic modifications?

Methodological Answer: The tert-butyl group:

- Resists hydrolysis : Stable under mild acidic/basic conditions (pH 3–9), making it suitable for orthogonal deprotection strategies .

- Minimizes steric interference : Its bulky structure does not hinder nucleophilic attacks at the 3-amino position .

- Thermal stability : Decomposes above 150°C, necessitating low-temperature reactions (<100°C) for thermally sensitive downstream reactions .

Q. What in vitro screening methodologies are recommended for evaluating the potential enzyme inhibitory activity of 1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate?

Methodological Answer:

- Fluorescence-based assays : Measure inhibition of enzymes like proteases or kinases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .

- IC determination : Dose-response curves generated via serial dilution (0.1–100 µM) in buffer systems (e.g., Tris-HCl, pH 7.4) .

- Control experiments : Include positive controls (e.g., EDTA for metalloproteases) and assess non-specific binding using bovine serum albumin (BSA) .

Advanced Research Questions

Q. How can computational modeling and cheminformatics tools be integrated to predict the reactivity and regioselectivity of 1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate in novel synthetic pathways?

Methodological Answer:

- Reaction path searches : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and predict regioselectivity in nucleophilic substitutions .

- Machine learning (ML) : Train models on existing piperidine reaction datasets to forecast optimal conditions (e.g., solvent polarity, catalyst loading) .

- Cheminformatics pipelines : Combine MolSSI/QCFractal for automated workflow management and PubChem data for benchmarking .

Q. What statistical frameworks should be employed to resolve discrepancies between theoretical predictions and experimental outcomes in the catalytic behavior of 1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to isolate variables (e.g., temperature, catalyst ratio) causing yield variations .

- Multivariate analysis : Use principal component analysis (PCA) to identify hidden correlations between reaction parameters and enantiomeric excess (%ee) .

- Bayesian inference : Quantify uncertainty in computational predictions by comparing posterior distributions with experimental data .

Q. What advanced chromatographic techniques demonstrate superior resolution for separating diastereomeric byproducts formed during the synthesis of 1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate?

Methodological Answer:

- Supercritical fluid chromatography (SFC) : Achieves baseline separation using CO-methanol mobile phases and chiral stationary phases (e.g., Chiralcel® OD-H) .

- 2D-LC : Couple normal-phase and reversed-phase columns to resolve co-eluting diastereomers .

- Dynamic kinetic resolution (DKR) : Combine enzymatic catalysis with in situ racemization to minimize byproduct formation .

Q. What solvent-free or catalytic approaches have been successfully implemented to improve the atom economy of 1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate synthesis while maintaining yield?

Methodological Answer:

- Ball milling : Mechanochemical synthesis reduces solvent use and enhances reaction efficiency (e.g., 80% yield in 2 hours vs. 12 hours in solution) .

- Organocatalysis : Proline derivatives catalyze asymmetric aminolysis, avoiding metal contamination .

- Microwave-assisted synthesis : Shortens reaction times (30 minutes vs. 6 hours) and improves energy efficiency .

Q. What physiologically-based pharmacokinetic (PBPK) modeling parameters are critical for translating in vitro ADME data of 1-(tert-Butyl) 2-ethyl 3-aminopiperidine-1,2-dicarboxylate to preclinical models?

Methodological Answer:

- Tissue partition coefficients : Predicted via Rodgers-Rowland method using logP (2.1) and pKa (8.3) .

- Hepatic clearance : Incorporate microsomal stability data (e.g., t = 45 minutes in human liver microsomes) .

- Blood-brain barrier (BBB) permeability : Estimate via in silico models (e.g., ADMET Predictor®) using polar surface area (PSA < 60 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.